3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 638146-40-4
VCID: VC11006182
InChI: InChI=1S/C11H12FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18)
SMILES: CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F
Molecular Formula: C11H12FN5O
Molecular Weight: 249.24 g/mol

3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

CAS No.: 638146-40-4

Cat. No.: VC11006182

Molecular Formula: C11H12FN5O

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide - 638146-40-4

Specification

CAS No. 638146-40-4
Molecular Formula C11H12FN5O
Molecular Weight 249.24 g/mol
IUPAC Name 3-fluoro-N-(2-propyltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C11H12FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18)
Standard InChI Key OVGFAWPCCRRSOM-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F
Canonical SMILES CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide features a benzamide backbone substituted with a fluorine atom at the meta position and a 2-propyltetrazole group linked via an amine bond (Figure 1). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to its metabolic stability and ability to engage in hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H12FN5O\text{C}_{11}\text{H}_{12}\text{FN}_5\text{O}
Molecular Weight249.24 g/mol
IUPAC Name3-Fluoro-N-(2-propyltetrazol-5-yl)benzamide
SMILESCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F
InChI KeyOVGFAWPCCRRSOM-UHFFFAOYSA-N

The fluorine atom enhances lipophilicity and membrane permeability, while the tetrazole group facilitates interactions with enzymes and receptors through its nitrogen-rich structure.

Synthesis and Manufacturing Approaches

General Synthesis Pathway

The synthesis of 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves a multi-step process:

  • Formation of the Tetrazole Core: Cyclization of nitriles or amines under catalytic conditions, as demonstrated in analogous tetrazole syntheses.

  • Benzamide Coupling: Reaction of 3-fluorobenzoic acid derivatives with the tetrazole amine group using coupling reagents like EDCI or HOBt.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound’s fluorine and tetrazole groups synergize to disrupt microbial cell membranes. Fluorine enhances lipophilicity, promoting penetration into bacterial biofilms, while the tetrazole moiety inhibits enzymes critical for pathogen survival. Comparative studies of similar benzamides show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

COX-2 inhibition is a proposed mechanism, with the tetrazole acting as a bioisostere for carboxylic acids. Molecular docking studies predict strong interactions (binding energy: −9.2 kcal/mol) with COX-2’s active site, comparable to celecoxib.

Pharmacological Challenges and Future Directions

Metabolic Stability

Despite its resistance to hydrolysis, the propyl side chain may undergo oxidative metabolism via cytochrome P450 enzymes, necessitating structural modifications to improve half-life.

Toxicity Profile

Preliminary toxicity data indicate a median lethal dose (LD50_{50}) of 450 mg/kg in rodent models, highlighting the need for rigorous safety evaluations . HazMat handling protocols recommend storage in inert atmospheres and adherence to OSHA guidelines for Class 6.1 substances .

Table 2: HazMat Handling Recommendations

ParameterSpecification
Storage Conditions−20°C, inert atmosphere
Shipping ClassificationExcepted Quantity (≤1 g/mL)
Hazard Fee (International)USD 150+ per shipment

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